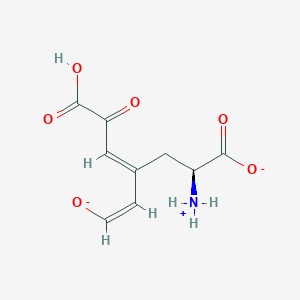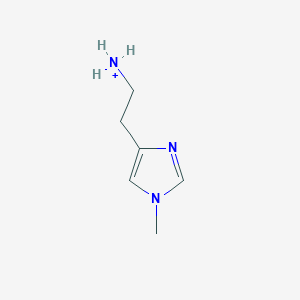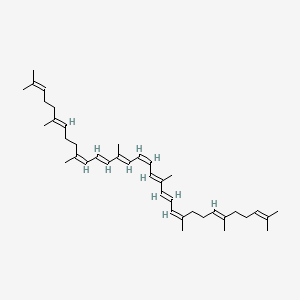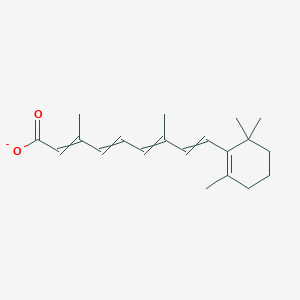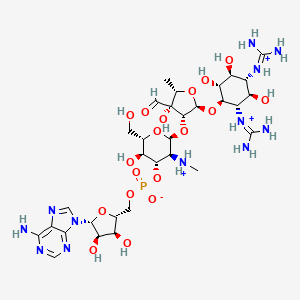
3''-Adenylylstreptomycin(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3''-adenylylstreptomycin(2+) is dication of 3''-adenylylstreptomycin. It is a conjugate acid of a 3''-adenylylstreptomycin.
Applications De Recherche Scientifique
Computational Identification of Potent Inhibitors for Streptomycin 3''-adenylyltransferase
This study focuses on Serratia marcescens, a pathogen responsible for respiratory and urinary tract infections, and its mechanism of antibiotic resistance. The resistance is mediated through aminoglycoside modification enzymes that transfer adenyl groups from substrate to antibiotic for inactivation. Specifically, Streptomycin 3''-adenylyltransferase, acting on the 3' position of antibiotics, is considered a novel drug target to combat bacterial antibiotic resistance. The study constructed a three-dimensional structure of this enzyme and used structure-based virtual screening to identify potent compounds from chemical structure databases. The compounds' structural, binding, and pharmacokinetic properties were predicted through computational methods, suggesting potential development of anti-pathogenic agents as drug entities (Prabhu, Vidhyavathi, & Jeyakanthan, 2017).
Genomics and the Ancient Origins of the Daptomycin Biosynthetic Gene Cluster
Daptomycin is an antibiotic produced by Streptomyces roseosporus. Its biosynthesis involves a nonribosomal peptide synthetase (NRPS) mechanism. This study discovered a daptomycin-like gene cluster in Saccharomonospora viridis, a pathogen causing farmer's lung disease. The gene cluster's presence in S. viridis, with a genome half the size of Streptomyces genomes, and the absence of other NRPS and polyketide synthase (PKS) genes suggest ancient origins of the daptomycin biosynthetic pathway, dating back over 1 billion years (Baltz, 2010).
Imaging Mass Spectrometry and Genome Mining Identified the Anti-infective Agent Arylomycin
This study describes the discovery of the anti-infective agent arylomycin and its biosynthetic gene cluster in Streptomyces roseosporus, a strain producing daptomycin. The discovery involved MALDI imaging mass spectrometry (IMS) and a peptidogenomic approach with short sequence tagging (SST). The approach identified arylomycins, a class of broad-spectrum antibiotics, and their gene cluster, demonstrating the potential of IMS and genome mining in bridging the gap between phenotypes, chemotypes, and genotypes (Liu et al., 2011).
Cystocin, a Novel Antibiotic Produced by Streptomyces sp. GCA0001
The study identified and characterized cystocin, a biosynthesized antibiotic material from Streptomyces sp. GCA0001. Cystocin's structure, similar to puromycin but with a terminal tyrosine replaced by a methyl cysteine, was determined using NMR data. The compound showed potent antibiotic activity against Streptococcus, more so than puromycin, highlighting its potential as an antibiotic agent (Sohng et al., 2003).
Propriétés
Formule moléculaire |
C31H53N12O18P+2 |
|---|---|
Poids moléculaire |
912.8 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |
InChI |
InChI=1S/C31H51N12O18P/c1-8-31(52,5-45)23(28(56-8)59-21-12(42-30(35)36)17(48)11(41-29(33)34)18(49)19(21)50)60-27-13(37-2)22(16(47)9(3-44)58-27)61-62(53,54)55-4-10-15(46)20(51)26(57-10)43-7-40-14-24(32)38-6-39-25(14)43/h5-13,15-23,26-28,37,44,46-52H,3-4H2,1-2H3,(H,53,54)(H2,32,38,39)(H4,33,34,41)(H4,35,36,42)/p+2/t8-,9-,10+,11+,12-,13-,15+,16-,17+,18-,19+,20+,21+,22-,23-,26+,27-,28-,31+/m0/s1 |
Clé InChI |
XXCKFFAFJMNLBC-YSLWDUGSSA-P |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)[NH2+]C)(C=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



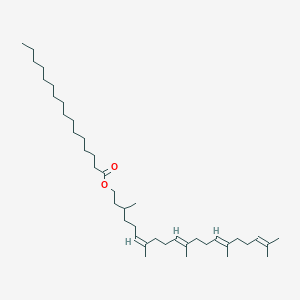

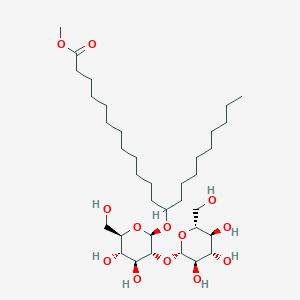



![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

